1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one
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Overview
Description
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties
Scientific Research Applications
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific cellular pathways.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that many researchers have been focused on antimicrobial and antioxidant activities of pyridine derivatives in recent years . This is due to the fact that free radicals are known to be the main cause of various diseases such as cancer and bacterial diseases .
Future Directions
The future directions in the research of this compound could involve further exploration of its biological and pharmacological activities, given that many derivatives containing furo[2,3-b]pyridine scaffold show a wide range of such activities . Additionally, its fluorescent properties could be further investigated for potential applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of bases and solvents such as ethanol or methanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,2-c]pyridine-2-carboxylic acid, while reduction could produce 1-{furo[3,2-c]pyridin-2-yl}ethanol.
Comparison with Similar Compounds
1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{Furo[2,3-b]pyridin-2-yl}ethan-1-one: Another furan-pyridine fused compound with different ring fusion.
1-{Pyridin-2-yl}ethan-1-one: Lacks the furan ring, making it structurally simpler.
1-{Phenyl-2-pyridin-2-yl}ethan-1-one: Contains a phenyl group instead of a furan ring, altering its chemical properties.
Properties
IUPAC Name |
1-furo[3,2-c]pyridin-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIODXFAYDXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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